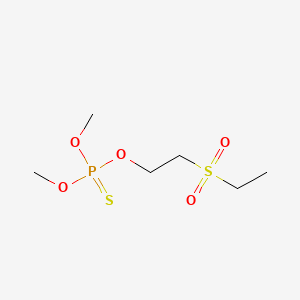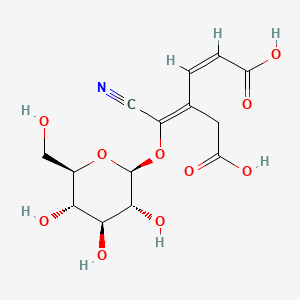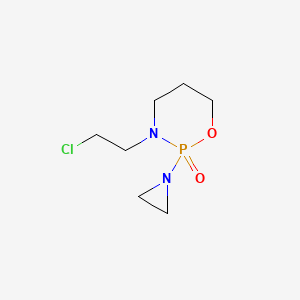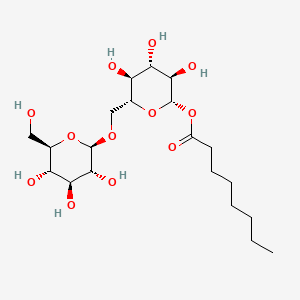
1-(Diethylamino)-3-(1-naphthalenyloxy)-2-propanol
Vue d'ensemble
Description
1-(Diethylamino)-3-(1-naphthalenyloxy)-2-propanol, also known by its chemical name 2-[(1-naphthyloxy)methyl]oxirane , is a compound with the molecular formula C13H12O2 . It falls under the category of rare and unique chemicals . Unfortunately, detailed analytical data for this compound is not provided by Sigma-Aldrich, the supplier . Researchers should verify its identity and purity before use.
Applications De Recherche Scientifique
Crystallization and Chromatography
A study by Kiwala et al. (2016) explored the separation of stereoisomeric mixtures of nafronyl, which includes 1-(Diethylamino)-3-(1-naphthalenyloxy)-2-propanol. They developed a method involving multistage cross-current crystallization and chiral chromatography, focusing on isolating the most biologically active component of the stereoisomeric mixture (Kiwala et al., 2016).
Solid-Liquid Equilibrium in Crystallization
Olbrycht et al. (2016) conducted a study on the crystallization process of nafronyl oxalate, another compound related to 1-(Diethylamino)-3-(1-naphthalenyloxy)-2-propanol. They used Solid-Liquid Equilibrium data to design an efficient crystallization process for separating different stereoisomers, demonstrating the compound's varied biological activity (Olbrycht et al., 2016).
Supramolecular Interaction Studies
Tang et al. (2004) investigated the supramolecular interaction between N,N-diethyl-2-(1-naphthalenyloxy)propanamide (napropamide) and β-cyclodextrin using spectrofluorimetry. This study is relevant as it explores the interaction of a closely related compound to 1-(Diethylamino)-3-(1-naphthalenyloxy)-2-propanol, providing insights into its potential interactions and applications (Tang et al., 2004).
Vapour-Liquid Equilibrium for CO2 Capture
Bernhardsen et al. (2019) examined the potential use of tertiary amines, including 3-diethylamino-1-propanol (related to 1-(Diethylamino)-3-(1-naphthalenyloxy)-2-propanol), in CO2 capture processes. Their study highlighted the lower volatility of these compounds in aqueous solutions and their efficacy in CO2 capture, indicating potential industrial applications (Bernhardsen et al., 2019).
Fluorescence Derivatisation in Biological Assays
Frade et al. (2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, structurally similar to 1-(Diethylamino)-3-(1-naphthalenyloxy)-2-propanol, as a fluorescent derivatising reagent. This study has implications for the use of similar compounds in fluorescence-based analytical and biological assays (Frade et al., 2007).
Enantioselective Catabolism in Microorganisms
Huang et al. (2019) researched the enantioselective catabolism of napropamide (a compound similar to 1-(Diethylamino)-3-(1-naphthalenyloxy)-2-propanol) in microorganisms. They discovered different catabolic pathways for its enantiomers in Sphingobium sp., suggesting potential applications in bioremediation and environmental sciences (Huang et al., 2019).
Propriétés
IUPAC Name |
1-(diethylamino)-3-naphthalen-1-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-3-18(4-2)12-15(19)13-20-17-11-7-9-14-8-5-6-10-16(14)17/h5-11,15,19H,3-4,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVDBWIIXNIKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=CC=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963624 | |
| Record name | 1-(Diethylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diethylamino)-3-(1-naphthalenyloxy)-2-propanol | |
CAS RN |
4662-18-4 | |
| Record name | 2-Propanol, 1-(diethylamino)-3-(1-naphthalenyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004662184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Diethylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















